molecular formula C24H16F3N5 B605758 (1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine CAS No. 1227163-84-9

(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine

カタログ番号: B605758
CAS番号: 1227163-84-9
分子量: 431.4 g/mol
InChIキー: MRXBCEQZNKUUIP-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD-3839は、β部位アミロイド前駆体タンパク質切断酵素1(BACE1)の強力かつ選択的な阻害剤です。 この化合物は、脳への浸透性とアミロイドβレベルを低下させることでアルツハイマー病の治療に役立つ可能性があることで注目されています .

作用機序

AZD-3839は、アミロイドβペプチドの産生に関与する酵素であるBACE1を阻害することによって効果を発揮します。AZD-3839は、BACE1の活性部位に結合することにより、アミロイド前駆体タンパク質の切断を阻止し、それによってアミロイドβの形成を減少させます。 アミロイドβレベルのこの低下は、アルツハイマー病に関連する病理学的プロセスを軽減すると考えられています .

生化学分析

Biochemical Properties

AZD3839 inhibits BACE1 activity in a concentration-dependent manner . It interacts with the enzyme BACE1, which is involved in the processing of the amyloid precursor protein (APP) and formation of amyloid β peptide (Aβ) species .

Cellular Effects

AZD3839 has been shown to reduce Aβ and sAPPβ release from modified and wild-type human SH-SY5Y cells and mouse N2A cells as well as from mouse and guinea pig primary cortical neurons . This suggests that AZD3839 can influence cell function by modulating the release of these proteins.

Molecular Mechanism

The molecular mechanism of AZD3839 involves the inhibition of BACE1, an enzyme that plays a key role in the formation of amyloid β peptide (Aβ) species . By inhibiting this enzyme, AZD3839 reduces the levels of Aβ, which is implicated in the pathogenesis of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

AZD3839 exhibits dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid Aβ levels in mouse, guinea pig, and non-human primate . This suggests that the effects of AZD3839 can change over time in laboratory settings.

Dosage Effects in Animal Models

In preclinical animal models, the concentration-effect relationship of Aβ40 reduction revealed that AZD3839 achieved a maximal inhibition of ∼60–70%, with the exception of the brain compartment in guinea pig . This indicates that the effects of AZD3839 can vary with different dosages in animal models.

Metabolic Pathways

AZD3839 is involved in the metabolic pathway of the amyloid precursor protein (APP), specifically in the formation of amyloid β peptide (Aβ) species . It interacts with the enzyme BACE1 in this pathway .

準備方法

合成経路および反応条件

AZD-3839の合成には、多くのステップが含まれ、通常はさまざまな有機反応によって重要な中間体を調製することから始まります。正確な合成経路は異なる可能性がありますが、一般的には求核置換反応、環化反応、精製プロセスなどのステップが含まれます。 温度、溶媒、触媒などの特定の反応条件は、高収率と高純度を達成するために最適化されます .

工業的生産方法

AZD-3839の工業的生産は、おそらく実験室での合成方法のスケールアップを伴うでしょう。これには、大規模反応器の反応条件の最適化、一貫した品質管理の確保、および医薬品製造の規制基準への準拠が含まれます。 連続フロー化学などの技術が、効率とスケーラビリティを向上させるために使用される可能性があります .

化学反応の分析

反応の種類

AZD-3839は、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤または求電子剤が含まれます。 温度、溶媒、pHなどの反応条件は、目的の変換を達成するために慎重に制御されます .

形成される主な生成物

これらの反応によって形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生じることがあり、一方、置換反応は、潜在的に異なる生物活性を持つさまざまな置換類似体を生成することができます .

科学研究アプリケーション

AZD-3839には、いくつかの科学研究アプリケーションがあります。

    化学: BACE1の阻害とそのアミロイドβ産生への影響を研究するためのツール化合物として使用されます。

    生物学: アルツハイマー病やその他の神経変性疾患におけるBACE1の役割を調査するために、細胞および動物モデルで使用されます。

    医学: アルツハイマー病患者のアミロイドβレベルを低下させるための潜在的な治療薬として検討されています。

    産業: 医薬品研究のための新しいBACE1阻害剤および関連化合物の開発に使用されています

科学的研究の応用

AZD-3839 has several scientific research applications:

類似化合物との比較

類似化合物

    LY2886721: 類似の特性を持つ別のBACE1阻害剤ですが、薬物動態プロファイルが異なります。

    MK-8931(ベルベセスタット): アルツハイマー病の臨床試験が行われているBACE1阻害剤。

    E2609(エレベセスタット): 異なる化学構造と作用機序を持つBACE1阻害剤

AZD-3839の独自性

AZD-3839は、BACE2やカテプシンDなどの他のプロテアーゼよりもBACE1に対して高い選択性を示すため、ユニークです。この選択性により、標的外効果の可能性が低くなり、治療開発の有望な候補となります。 さらに、脳への浸透性と前臨床モデルでアミロイドβレベルを効果的に低下させる能力は、アルツハイマー病の治療薬としての可能性を示しています .

ご質問や詳細が必要な場合は、お気軽にお問い合わせください!

生物活性

The compound (1S)-1-(2-(difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine, commonly known as AZD3839, has gained attention in pharmaceutical research due to its potential biological activities, particularly as a beta-secretase (BACE) inhibitor. This article reviews the biological activity of AZD3839, focusing on its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

AZD3839 has the following chemical properties:

PropertyValue
Molecular FormulaC24H16F3N5
Molecular Weight431.41 g/mol
Boiling Point596.3 ± 60.0 °C (Predicted)
Density1.41 ± 0.1 g/cm³ (Predicted)
SolubilityDMSO: 125 mg/mL (289.75 mM; requires ultrasonic treatment)
pKa2.56 ± 0.40 (Predicted)

AZD3839 functions primarily as an inhibitor of beta-secretase (BACE), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting BACE, AZD3839 aims to reduce the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's pathology. The compound's structure allows it to effectively bind to the active site of BACE, thereby preventing substrate cleavage and subsequent amyloid-beta generation.

In Vitro Studies

AZD3839 has demonstrated significant inhibitory activity against BACE in various in vitro assays:

  • IC50 Values : In cellular assays, AZD3839 exhibited an IC50 value of approximately 0.5 nM , indicating high potency as a BACE inhibitor .
  • Selectivity : Comparative studies have shown that AZD3839 selectively inhibits BACE over other secretases, minimizing off-target effects that could lead to adverse reactions .

In Vivo Studies

In animal models, AZD3839 has shown promising results:

  • Reduction of Amyloid Plaques : In transgenic mice models expressing human amyloid precursor protein (APP), treatment with AZD3839 resulted in a significant reduction in amyloid plaque burden compared to control groups .
  • Cognitive Improvement : Behavioral assessments indicated improvements in cognitive functions correlated with decreased amyloid levels, suggesting potential therapeutic benefits for Alzheimer's patients .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of AZD3839:

  • Phase I Trials : Initial clinical trials focused on safety and pharmacokinetics showed that AZD3839 was well-tolerated at various doses with manageable side effects.
  • Phase II Trials : Ongoing studies aim to assess the compound's efficacy in larger populations with mild cognitive impairment or early Alzheimer's disease.

特性

IUPAC Name

(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXBCEQZNKUUIP-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227163-84-9
Record name AZD3839
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227163849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-3839
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12368
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [2-[7-[2-(4-Cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]carbamic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-3839
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ID590133
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
Reactant of Route 2
Reactant of Route 2
(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
Reactant of Route 3
Reactant of Route 3
(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
Reactant of Route 4
Reactant of Route 4
(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
Reactant of Route 5
Reactant of Route 5
(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine
Reactant of Route 6
Reactant of Route 6
(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。